molecular formula C10H11NO3 B2569030 2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 161176-99-4

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2569030
CAS No.: 161176-99-4
M. Wt: 193.202
InChI Key: SELSMKTXYUHOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that features a benzoxazine ring fused with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethylene carbonate, which results in the formation of the benzoxazine ring. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 2-(2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one, while substitution reactions can produce a variety of substituted benzoxazines.

Scientific Research Applications

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The benzoxazine ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds

Biological Activity

2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazinone family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in agriculture and medicine.

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₅NO₅S
  • CAS Number : 1092935-95-9

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino phenol with chloroacetyl chloride, followed by various modifications including alkylation and substitution reactions. The synthesis process can be summarized as follows:

  • O-Alkylation : The initial step involves O-alkylation of 2-nitrophenols.
  • Reductive Cyclization : This is followed by catalytic reductive cyclization to form the benzoxazinone core.
  • Characterization : The final products are characterized using spectroscopic methods such as NMR and mass spectrometry .

Antifungal Activity

Recent studies have demonstrated that derivatives of benzoxazinones exhibit significant antifungal properties. Specifically, this compound has been tested against various phytopathogenic fungi:

  • Tested Fungi :
    • Botrytis cinerea
    • Phytophthora cactorum
    • Rhizoctonia solani
    • Fusarium culmorum
    • Fusarium oxysporum

The compound showed moderate to good antifungal activity at concentrations around 200 mg/L, effectively inhibiting mycelial growth in several tested strains .

Antimicrobial Activity

In addition to antifungal properties, benzoxazinones have been evaluated for their antimicrobial effects. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The mechanisms of action are believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Case Study 1: Agricultural Applications

In agricultural settings, the use of benzoxazinones has been explored for their potential as natural fungicides. A study highlighted that compounds derived from benzoxazinones significantly reduced fungal infections in crops, suggesting their application as biopesticides. The effectiveness was notably higher when applied at early growth stages of plants .

Case Study 2: Medicinal Applications

Another area of interest is the medicinal application of benzoxazinones. Research has indicated that these compounds possess anti-inflammatory and analgesic properties, making them candidates for drug development in pain management therapies .

Data Table

Biological ActivityTested ConcentrationResult
Antifungal200 mg/LComplete inhibition
AntimicrobialVariesModerate inhibition

Properties

IUPAC Name

2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-6-5-9-10(13)11-7-3-1-2-4-8(7)14-9/h1-4,9,12H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELSMKTXYUHOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.18 g of 2-aminophenol and 1.1 equivalents of 2-bromo-γ-butyrolactone are mixed in 25 ml of DMF with 4 g of potassium carbonate. After 6 hours, it is heated to 75° C., poured onto water, extracted with ethyl acetate, the organic phase is dried with sodium sulfate and concentrated by evaporation. 40% yield results.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.